MOR Activation Potency of 2,4-Difluoro U-48800 vs. Ketobemidone and N-Ethyl-U-47700: Multi-Assay Functional Comparison
2,4-difluoro U-48800 exhibits extremely weak µ-opioid receptor (MOR) activation compared to co-tested non-fentanyl synthetic opioids. In a head-to-head study evaluating seven NSOs across three distinct MOR functional assays (NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®), 2,4-difluoro U-48800 failed to reach maximum receptor activation, with an EC50 > 22 µM in all three assay formats [1]. By contrast, ketobemidone and N-ethyl-U-47700 demonstrated robust MOR activation across the same assay panel, with EC50 values in the nanomolar range (32.8-528 nM and 241-767 nM, respectively) and Emax values of 105-271% and 139-247% relative to hydromorphone [1].
| Evidence Dimension | MOR functional activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 22 µM; Emax not reached |
| Comparator Or Baseline | Ketobemidone: EC50 32.8-528 nM, Emax 105-271% vs hydromorphone; N-ethyl-U-47700: EC50 241-767 nM, Emax 139-247% vs hydromorphone |
| Quantified Difference | At least 29-fold lower potency (22,000 nM vs 767 nM upper bound) and inability to reach Emax |
| Conditions | Three MOR functional assays: NanoBiT® MOR-β-arrestin2, NanoBiT® MOR-mini-Gαi, and AequoScreen®; data relative to hydromorphone reference |
Why This Matters
This compound serves as a weakly active or inactive control comparator when evaluating structure-activity relationships (SAR) or validating assay sensitivity for MOR agonists.
- [1] Vandeputte MM, Persson M, Walther D, Vikingsson S, Kronstrand R, Baumann MH, Gréen H, Stove CP. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays. Arch Toxicol. 2022;96(3):877-897. View Source
